alpha-(2-Bromophenyl)benzylamine
Description
Significance of Benzylamines as Core Structures in Organic Synthesis and Medicinal Chemistry
Benzylamine (B48309) and its derivatives are fundamental building blocks in the realms of organic synthesis and medicinal chemistry. sinocurechem.comchemicalbook.com The structural motif, consisting of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group (NH₂), serves as a versatile precursor for a multitude of more complex molecules. wikipedia.orgchemicalbook.com In organic chemistry, benzylamines are utilized as masked sources of ammonia (B1221849); the benzyl group can be removed via hydrogenolysis after N-alkylation. wikipedia.orgchemicalbook.com They are also key reactants in the synthesis of isoquinolines and in the Schotten-Baumann reaction for forming amides. wikipedia.orgchemicalbook.com
The significance of benzylamines extends prominently into medicinal chemistry, where the core structure is present in a wide array of pharmacologically active compounds. sinocurechem.comguidechem.com Derivatives of benzylamine have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. sinocurechem.com They are integral to the synthesis of various pharmaceuticals, such as antihypertensive agents, antidepressants, and anesthetics. sinocurechem.comguidechem.com For example, pargyline, a benzylamine derivative, has been used as an antihypertensive. wikipedia.org Furthermore, the benzylamine structure is a component of drugs like lacosamide, moxifloxacin, and nebivolol. wikipedia.org Beyond medicine, these compounds are crucial intermediates in the production of agrochemicals like pesticides and herbicides, as well as in the manufacturing of dyes, pigments, and polymers. sinocurechem.comchemicalbook.combasf.com
| Compound Name | Application/Significance |
| Benzylamine | Precursor in organic synthesis, pharmaceuticals, agrochemicals, polymers, and dyes. sinocurechem.comchemicalbook.comwikipedia.orgchemicalbook.com |
| N-benzylacetamide | Product of the Schotten-Baumann reaction, a model for interfacial polymerization. wikipedia.orgchemicalbook.com |
| Pargyline | An MAOI derivative used as an antihypertensive and antidepressant. wikipedia.org |
| Lacosamide | Pharmaceutical containing a benzylamine-derived structure. wikipedia.org |
| Moxifloxacin | Pharmaceutical containing a benzylamine-derived structure. wikipedia.org |
| Nebivolol | Pharmaceutical containing a benzylamine-derived structure. wikipedia.org |
Overview of Halogenated Benzylamines in Advanced Chemical Transformations
The introduction of a halogen atom onto the benzylamine framework significantly enhances its utility in advanced chemical transformations. Halogenated benzylamines are valuable intermediates in organic synthesis, primarily because the halogen atom serves as a reactive site for further functionalization. google.com The carbon-halogen bond can participate in a variety of coupling reactions, allowing for the construction of more complex molecular architectures.
These compounds are particularly useful as building blocks where the halogen and amine functionalities provide two distinct points for chemical modification. google.com For instance, reductive amination of halogen-containing substrates like chloro benzaldehydes can lead to the corresponding chloro benzylamines, which are versatile intermediates. google.com The synthesis of halogenated benzylamines can be achieved through methods such as the hydrogenation of halogenated benzonitriles or the oximation and subsequent hydrogenation of halogenated benzaldehydes. google.comgoogle.com
Research has also explored the application of halogenated benzylamine derivatives in agrochemistry. For example, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine has been identified as a potent and selective post-emergent herbicide. nih.gov This highlights the role of the halogenated benzylamine scaffold in developing new bioactive molecules.
Specific Academic Relevance of alpha-(2-Bromophenyl)benzylamine and Related Structural Motifs
This compound is a specific halogenated benzylamine derivative of academic interest, primarily as a building block in synthetic chemistry. Its structure features a bromine atom on one of the phenyl rings, making it a valuable intermediate for creating more elaborate molecules through reactions that target the carbon-bromine bond, such as cross-coupling reactions.
The synthesis of α-functionalized benzylamines is an area of active research, as these compounds are useful starting materials and synthons in organic synthesis. While specific research findings on the direct applications of this compound are not extensively detailed in publicly available literature, its structural similarity to other researched compounds, like 2-bromobenzylamine, suggests its utility. nih.govchemicalbook.com 2-Bromobenzylamine is used as an intermediate in organic synthesis, reinforcing the role of such brominated structures as precursors for more complex target molecules. chemicalbook.com The academic relevance of this compound lies in its potential to be a key component in the synthesis of novel organic materials, pharmaceutical candidates, and other fine chemicals.
Table of Chemical Properties for this compound
| Property | Value |
| CAS Number | 55095-15-3 sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₂BrN sigmaaldrich.combldpharm.com |
| Molecular Weight | 262.15 g/mol sigmaaldrich.com |
| IUPAC Name | (2-bromophenyl)(phenyl)methanamine sigmaaldrich.com |
| Physical Form | Solid or viscous liquid or liquid sigmaaldrich.com |
| Purity | Typically around 97% sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVWGVSMLZCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Alpha 2 Bromophenyl Benzylamine and Its Analogues
Direct Synthetic Routes to alpha-(2-Bromophenyl)benzylamine
Direct synthesis aims to construct the target molecule in a highly convergent manner, typically by forming the crucial carbon-nitrogen bond that links the benzyl (B1604629) and 2-bromophenyl moieties.
Reductive Amination Approaches
Reductive amination stands as a cornerstone for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced. In the context of this compound, this involves the reaction of 2-bromobenzaldehyde (B122850) with benzylamine (B48309).
Nickel catalysis offers an efficient and economical alternative to precious metal catalysts for reductive amination. The use of nickel nanoparticles has been shown to be effective for the synthesis of various primary amines from carbonyls and ammonia (B1221849) with molecular hydrogen. nih.gov While direct nickel-catalyzed reductive amination for secondary amines like this compound is less commonly detailed, the principle involves the in-situ formation of an imine from 2-bromobenzaldehyde and benzylamine, followed by nickel-catalyzed hydrogenation.
The mechanism for RANEY® Nickel-catalyzed reductive amination involves several key steps: the addition of the amine to formaldehyde (B43269) (or in this case, 2-bromobenzaldehyde), dehydration to form an imine, and subsequent hydrogenation of the imine. rsc.org The hydrogenation of the imine is typically a rapid step in the sequence. rsc.org RANEY® Ni is advantageous as it can be recovered and reused, though often a stoichiometric excess is used as it can also serve as the source of hydrogen trapped during its preparation. youtube.com
Table 1: Representative Conditions for Nickel-Catalyzed Reductive N-Alkylation
| Amine Substrate | Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Paraformaldehyde | RANEY® Ni | Water | 90 | 95 |
| Benzylamine | Paraformaldehyde | RANEY® Ni | Water | 90 | 98 |
| 4-Bromoaniline | Paraformaldehyde | RANEY® Ni | Water | 90 | 93 |
This table illustrates the general applicability of RANEY® Ni for N-alkylation, a process mechanistically related to the synthesis of the target compound. Data adapted from theoretical and experimental studies on N-methylation. rsc.org
A more traditional and widely practiced two-step approach involves the pre-formation of the imine, N-(2-bromobenzylidene)benzenemethanamine, followed by its reduction. The initial condensation is typically achieved by mixing 2-bromobenzaldehyde and benzylamine, often with azeotropic removal of water.
The subsequent hydrogenation of the isolated imine can be accomplished through various methods:
Catalytic Hydrogenation: This method employs catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. researchgate.netuchile.cl Catalytic transfer hydrogenation is also effective, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst. uchile.cl Palladium catalysts with phosphorus-nitrogen ligands have demonstrated high activity and selectivity in the hydrogenation of N-benzylideneaniline, a structurally similar imine. uchile.cl
Hydride Reduction: Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for reducing imines to amines. nih.govyoutube.com The reaction with NaBH₄ is often performed in alcoholic solvents like methanol (B129727) or ethanol. nih.gov
Table 2: Conditions for Imine Hydrogenation
| Imine Substrate | Hydrogen Source | Catalyst / Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-Benzylideneaniline | H₂ (65 atm) | cis-[RuH(NH₃)(PMe₃)₄]PF₆ | THF | 80°C, 15h | N-Benzylaniline | 95 |
| N-Benzylideneaniline | Formic Acid | cis-[PdCl₂(Ph₂PNHPy)] | N/A | 80°C, 1h | N-Benzylaniline | ~100 |
| 2-Iminocoumarins | NaBH₄ | N/A | Methanol | 0°C, 45 min | 2-Aminochromenes | Good |
This table shows conditions for the reduction of N-benzylideneaniline, a model substrate for the imine derived from benzaldehyde (B42025) and aniline, and other related reductions. researchgate.netuchile.clnih.gov
Condensation Reactions and Subsequent Transformations
The formation of the target amine is predicated on the initial condensation reaction between 2-bromobenzaldehyde and benzylamine. beilstein-journals.orgresearchgate.net This reaction forms a Schiff base, or imine, which is the key intermediate for the subsequent reduction step as detailed above. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This transformation can often be performed catalyst-free, simply by heating the reactants together, sometimes in a solvent that allows for the removal of water. beilstein-journals.org
In some cases, the reaction of aldehydes with amines can lead to more complex condensation products. For instance, aromatic aldehydes reacting with ammonia can form hydrobenzamides, which upon reduction can yield a mixture of primary and secondary amines. While not a direct route to a specific secondary amine, this highlights the varied reactivity of the initial condensation step.
Precursor Synthesis and Bromophenyl Moiety Introduction
An alternative strategy involves synthesizing a core amine structure and then introducing the 2-bromophenyl group at a later stage. This approach can be advantageous when the desired precursors are more readily available or when direct routes are inefficient.
Suzuki Cross-Coupling Reactions for Aryl-Bromine Functionalization
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. nih.govrsc.org This reaction can be adapted to introduce the 2-bromophenyl group onto a suitable benzylamine precursor. A modern approach involves the coupling of α-aminoalkyl amine-borane complexes with aryl bromides.
This strategy would entail the coupling of an α-borylated benzylamine derivative with an appropriate di-halogenated benzene (B151609), such as 1,2-dibromobenzene. The reaction is catalyzed by a palladium complex and requires a base. This method is notable for its compatibility with unprotected amines, which is a significant advantage. nih.govcsic.es The desymmetrization of a 1,2-diboryl compound via enantioselective Suzuki coupling represents a sophisticated strategy for creating stereocenters, which could be applied to generate chiral analogues of the target molecule. nih.govcsic.es
Table 3: Suzuki-Miyaura Cross-Coupling of Boronic Esters with Aryl Halides
| Boronic Ester | Aryl Halide | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Neopentylglycol boronic ester | 4-Bromotoluene | Pd₂(dba)₃ (2), AntPhos (4) | TMSOK | 1,4-Dioxane | 80 | <1 | 90 |
| Benzylboronic ester | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ (2), AntPhos (4) | TMSOK | 1,4-Dioxane | 80 | <1 | 82 |
| Cyclopropyl boronic ester | Bromobenzene (B47551) | Pd(OAc)₂ (5), L* | NaOH | Toluene/H₂O | 40 | 12 | 80 |
This table showcases the general conditions and efficiency of Suzuki-Miyaura couplings for Csp³-Csp² bond formation. L represents a chiral ligand. Data adapted from studies on rapid and enantioselective Suzuki couplings.* nih.govnih.gov
Synthesis via Halogenated Intermediates
A significant challenge in the synthesis of halogenated amines is the preservation of the halogen substituent, which can be prone to removal under certain reaction conditions. A patented method addresses this by employing the catalytic hydrogenation of a halogenated oxime. google.com This approach is particularly useful for preparing halogenated benzylamines, as traditional hydrogenation methods using highly active catalysts like palladium often result in concurrent dehydrohalogenation. google.com
The process begins with the oximation of a corresponding halogenated aldehyde, such as 2-bromobenzaldehyde, to form a halogenated benzaldoxime (B1666162). This intermediate is then hydrogenated under substantially anhydrous conditions. The key to retaining the halogen is the use of a catalyst comprising a non-palladium noble metal (like platinum, rhodium, ruthenium) or a base metal (like nickel, cobalt), which is less prone to cleaving the carbon-halogen bond. google.com For instance, the preparation of 4-bromobenzylamine (B181089) using this method reports high yields and selectivity. google.com
The general strategy involves two main steps:
Oximation: A halogenated benzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base.
Hydrogenation: The resulting halogenated benzaldoxime is hydrogenated using a specific catalyst system that avoids dehalogenation.
Table 1: Examples of Halogenated Benzylamine Synthesis via Hydrogenation of Halogenated Oximes google.com
| Starting Aldehyde | Product Benzylamine | Catalyst Type | Yield |
| 4-Bromobenzaldehyde | 4-Bromobenzylamine | Non-palladium noble metal or base metal | >85% |
| 4-Bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluorobenzylamine | Non-palladium noble metal or base metal | Not specified |
| 2-Chlorobenzaldehyde | 2-Chlorobenzylamine | Non-palladium noble metal or base metal | Not specified |
Another common approach involves the nucleophilic substitution reaction between a halogenoalkane (like a benzyl bromide) and an amine or ammonia. lumenlearning.comstudymind.co.uk However, controlling the degree of alkylation can be difficult, often leading to a mixture of primary, secondary, and tertiary amines, which requires subsequent separation. studymind.co.ukyoutube.com
Derivatization from 2-Bromophenylisothiocyanate
Aryl isothiocyanates are versatile intermediates in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. While a direct, one-step conversion to this compound is not commonly documented, 2-bromophenylisothiocyanate can serve as a precursor for more complex structures from which the target amine could potentially be derived in a multi-step sequence.
For example, aryl isothiocyanates are key starting materials for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com The synthesis involves reacting the isothiocyanate with a carboxylic acid hydrazide to form a 2-acyl-N-(aryl)hydrazine-1-carbothioamide, which then undergoes cyclization. mdpi.com
A synthetic sequence starting with an aryl isothiocyanate is outlined below:
Thioamide Formation: The aryl isothiocyanate reacts with a suitable nucleophile. For instance, reaction with a carboxylic acid hydrazide yields a hydrazinecarbothioamide.
Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring system, such as a 1,2,4-triazole.
Further Modification: The resulting heterocyclic compound can be further functionalized. For example, S-alkylation of the triazole-thiol with an appropriate electrophile, like 2-bromo-1-phenylethanone, introduces a side chain that can be subsequently modified. mdpi.com
Table 2: Example of Intermediates Synthesized from an Aryl Isothiocyanate Precursor mdpi.com
| Precursor | Reagent | Intermediate Product |
| 4-Bromophenyl isothiocyanate | Benzoic hydrazide | 2-Benzoyl-N-(4-bromophenyl)hydrazine-1-carbothioamide |
| Intermediate from above | Base (for cyclization) | 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Triazole-thiol from above | 2-Bromo-1-phenylethanone | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one |
General Methods for Halogenated Primary Amines
Several general and robust methods are available for the synthesis of primary amines, including those bearing halogen substituents. These methods often involve the reduction of a nitrogen-containing functional group. libretexts.org
Reduction of Nitro Compounds: The reduction of aromatic nitro compounds is a widely used method for preparing aryl amines. libretexts.org Various reducing agents can be employed, such as tin or zinc in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst). lumenlearning.comyoutube.com For halogenated nitroarenes, careful selection of the catalyst is crucial to prevent dehalogenation.
Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This method is effective for producing benzylamines from the corresponding benzonitriles. google.com
Reductive Amination: Aldehydes and ketones can be converted into primary, secondary, or tertiary amines via reductive amination. lumenlearning.com The process involves the initial formation of an imine or enamine by reaction with ammonia or an amine, followed by reduction in situ. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). lumenlearning.com
Alkylation of Ammonia: Direct alkylation of ammonia with an alkyl halide can produce a primary amine. To favor the formation of the primary amine and minimize overalkylation, a large excess of ammonia is typically used. lumenlearning.comyoutube.com
Gabriel Synthesis: This method provides a way to obtain pure primary amines without the formation of secondary or tertiary amine byproducts. It involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide. youtube.com
Table 3: Comparison of General Methods for Primary Amine Synthesis
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Reduction of Nitro Group | Nitro Compound | H₂/Catalyst (Pd, Pt), Sn/HCl, Fe/HCl | High yield, widely applicable for aryl amines. lumenlearning.comlibretexts.org | Potential for dehalogenation with certain catalysts. google.com |
| Reduction of Nitrile | Nitrile | LiAlH₄, Catalytic Hydrogenation | Clean reaction, good yields. youtube.comlibretexts.org | LiAlH₄ is a strong, non-selective reagent. |
| Reductive Amination | Aldehyde/Ketone | NH₃, H₂/Catalyst, NaBH₃CN | Versatile, can produce 1°, 2°, or 3° amines. lumenlearning.com | Requires control over reaction conditions. |
| Alkylation of Ammonia | Alkyl Halide | Excess Ammonia | Simple, uses readily available materials. lumenlearning.com | Overalkylation leads to mixtures of products. studymind.co.ukyoutube.com |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Produces pure primary amines. youtube.com | Limited to primary alkyl halides. |
| Hydrogenation of Oxime | Oxime | H₂/Non-Pd Catalyst | Good for halogenated amines, avoids dehalogenation. google.com | Requires a two-step process from the aldehyde. google.com |
Green Chemistry Approaches in Benzylamine Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. In the context of benzylamine synthesis, several innovative approaches have been developed.
A prominent green strategy is the direct N-alkylation of benzyl alcohols with ammonia or amines via the "borrowing hydrogen" methodology. acs.orgresearchgate.net This catalytic approach avoids the use of alkyl halides and the production of salt byproducts. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced to the amine product by the "borrowed" hydrogen, regenerating the catalyst. Heterogeneous nickel catalysts have been shown to be effective for this transformation, using easy-to-handle ammonia sources like aqueous ammonia. acs.orgresearchgate.net
Other green chemistry considerations in amine synthesis include:
Use of Benign Solvents: An "on-water" synthesis of quinolines using benzylamine as a nucleophilic catalyst highlights the potential of using water as a safe and environmentally friendly solvent, which can simplify product isolation. organic-chemistry.org
Atom Economy: Reactions are designed to maximize the incorporation of all materials used in the process into the final product. The Gabriel synthesis, for example, has poor atom economy due to the generation of a stoichiometric phthalyl coproduct. rsc.org In contrast, catalytic methods like borrowing hydrogen have much higher atom economy.
Catalyst Recyclability: The development of recyclable catalysts, such as the benzylamine catalyst used in the on-water synthesis of quinolines, is a key aspect of sustainable chemistry. organic-chemistry.org
Green Metrics: The "greenness" of different synthetic routes can be quantitatively assessed using metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which account for yield, excess reactants, and waste from solvents and workup materials. walisongo.ac.id
Table 4: Comparison of Traditional vs. Green Approaches to Benzylamine Synthesis
| Feature | Traditional Method (e.g., Alkyl Halide + NH₃) | Green Method (e.g., Borrowing Hydrogen) |
| Amine Source | Ammonia | Aqueous Ammonia acs.orgresearchgate.net |
| Substrate | Benzyl Halide | Benzyl Alcohol acs.orgresearchgate.net |
| Byproduct | Stoichiometric salt (e.g., NH₄Br) | Water |
| Atom Economy | Lower | Higher |
| Catalyst | Often none (stoichiometric reaction) | Recyclable heterogeneous or homogeneous catalysts acs.orgorganic-chemistry.org |
| Solvent | Often organic solvents | Can be performed in greener solvents or water organic-chemistry.orgwalisongo.ac.id |
Advanced Synthetic Strategies and Stereochemistry
Stereochemical Purity and Racemization Prevention
Maintaining the stereochemical purity of a chiral compound like alpha-(2-Bromophenyl)benzylamine is as crucial as its initial stereoselective synthesis. Racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture, can compromise the efficacy and specificity of a chiral substance. manchester.ac.uk This process is thermodynamically favorable due to the increase in entropy and can occur through various mechanisms, often involving the formation of an achiral intermediate such as a carbanion, carbocation, or enamine. manchester.ac.ukrsc.org
For chiral amines, racemization can be catalyzed by acids, bases, or transition metals. rsc.orggoogle.com The presence of an acidic proton at the chiral center, particularly alpha to a carbonyl group, makes the compound susceptible to base-catalyzed racemization via enolization. rsc.orgrsc.org For benzylic amines, racemization can be promoted by treatment with a metal hydroxide, such as potassium hydroxide, in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). google.com
Transition metal complexes, including those of palladium, ruthenium, and iridium, are also known to catalyze the racemization of amines. rsc.org The mechanism often involves coordination of the amine to the metal, followed by β-hydride elimination to form an achiral enamine or imine complex. rsc.org Hydrogenation/dehydrogenation catalysts, such as Raney cobalt or Raney nickel, can also induce racemization at elevated temperatures in the presence of hydrogen. google.com
Preventing unwanted racemization requires careful control of reaction and storage conditions, such as temperature, pH, and the exclusion of catalysts that can promote stereochemical scrambling. manchester.ac.ukrsc.org
Conversely, controlled racemization is a key component of dynamic kinetic resolution (DKR). rsc.orgresearchgate.net In a DKR process, the unwanted enantiomer of a racemic mixture is continuously racemized in situ while the desired enantiomer undergoes a selective reaction. rsc.orgresearchgate.net This allows for a theoretical yield of 100% for a single, enantiopure product from a racemic starting material. rsc.org For this to be effective, the rate of racemization must be competitive with the rate of the resolution reaction. rsc.org Recently, continuous flow systems using fixed-bed catalysts have been developed for amine racemization, which can be integrated into dynamic resolution processes, overcoming issues like catalyst inhibition and separation. acs.orgcore.ac.uk
The development of amine racemases through computational engineering of amine transaminases also presents a novel biocatalytic approach to controlled racemization for use in DKR systems. nih.gov
Table 2: Conditions and Catalysts for Amine Racemization
| Method | Catalyst/Reagent | Conditions | Key Characteristics |
|---|---|---|---|
| Base-Catalyzed | Metal Hydroxide (e.g., KOH) | Aprotic polar solvent (e.g., DMSO), elevated temperature (e.g., 80°C) | Effective for amines with an aromatic group on the chiral carbon. google.com |
| Hydrogenation/ Dehydrogenation | Raney Cobalt or Raney Nickel | Elevated temperature, H₂ atmosphere | A process described for preparing racemic mixtures from optically active amines. google.com |
| Transition Metal-Catalyzed | Palladium, Ruthenium, or Iridium complexes | Varies with catalyst system | Proceeds via formation of achiral enamine or imine complexes. rsc.org |
| Biocatalytic | Engineered Amine Racemase (AR) | Presence of a cognate ketone, aqueous buffer | Enables racemization of both enantiomers of diverse chiral amines. nih.gov |
Understanding the mechanisms of racemization and developing strategies for both its prevention and controlled application are essential for the efficient production and use of enantiopure chiral amines. rsc.orgrsc.org
Reactivity and Mechanistic Investigations of Alpha 2 Bromophenyl Benzylamine
Amination and Alkylation Reactions
The nucleophilic nature of the amine group in alpha-(2-Bromophenyl)benzylamine is central to its reactivity, allowing it to readily participate in amination and alkylation reactions. These transformations are fundamental for creating more complex molecules, such as amides and substituted amines.
The direct condensation of a carboxylic acid with an amine to form an amide bond is a highly atom-economical process, though it can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Catalytic systems are often employed to overcome this hurdle by activating the carboxylic acid. nih.govrsc.org While specific studies on the direct amidation of this compound are not detailed in the reviewed literature, the general principles of this reaction are well-established for related benzylamines.
Catalysts such as those based on boron or various metals are used to facilitate the dehydration reaction between the carboxylic acid and the amine. nih.govacs.orgnih.gov For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in toluene, producing moderate to excellent yields. nih.gov The reaction proceeds by heating the mixture, with water as the only byproduct. nih.gov The electronic and steric properties of both the carboxylic acid and the amine can significantly influence the reaction's efficiency. nih.gov
A related synthesis, the amidation of 2-bromophenylacetic acid with benzylamine, mediated by tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been reported to produce N-benzyl-2-(2-bromophenyl)acetamide in a 90% yield. acs.orgnih.gov This highlights the feasibility of forming the core amide structure present in potential products derived from this compound.
Table 1: General Conditions for Direct Amidation of Phenylacetic Acids with Benzylamines
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NiCl₂ (10 mol%) | Toluene | 110 | 20 | >99 | nih.gov |
| B(OCH₂CF₃)₃ (2 equiv) | - | 80 | 15 | 91 | nih.gov |
| ZrCl₄ (10 mol%) | p-Xylene | Reflux | - | 55 | rsc.org |
This table represents general findings for benzylamine derivatives and serves as a model.
N-alkylation is a key reaction for modifying the properties of amines. Ruthenium complexes have emerged as effective catalysts for the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This method is environmentally friendly as it generates water as the primary byproduct.
The catalytic cycle typically involves the oxidation of the alcohol to an aldehyde by the ruthenium complex, followed by condensation with the amine to form an imine. The resulting imine is then reduced by the ruthenium hydride species generated in the initial oxidation step, yielding the N-alkylated amine and regenerating the catalyst.
Studies on the ruthenium-catalyzed N-alkylation of benzylamine with benzyl (B1604629) alcohol have shown that the choice of solvent and temperature is crucial for achieving high yields. acs.org Toluene has been identified as the optimal solvent, with the ideal temperature being 110 °C. acs.org While this specific reaction has not been documented for this compound, these findings provide a strong precedent for its successful N-alkylation under similar ruthenium-catalyzed conditions. acs.org
Table 2: Optimization of Ruthenium-Catalyzed N-Alkylation of Benzylamine with Benzyl Alcohol
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 | 12 | 98 |
| 2 | Toluene | 100 | 12 | 87 |
| 3 | Toluene | 90 | 12 | 76 |
| 4 | Acetonitrile | Reflux | 12 | 65 |
| 5 | 1,4-Dioxane | Reflux | 12 | 70 |
Data adapted from a study on ruthenium-catalyzed N-alkylation. acs.org
The reversible reaction of amines with carbon dioxide (CO₂) to form carbamates or carbamic acids is a well-established principle used in protection chemistry. This strategy offers a green alternative to traditional protecting groups, as CO₂ is inexpensive, non-toxic, and easily removed.
The reaction of benzylamine with CO₂ in acetonitrile, particularly in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been investigated. researchgate.net The base facilitates the deprotonation of the initially formed carbamic acid to generate a more stable carbamate (B1207046) salt. researchgate.net This in-situ formation of a protected amine allows for subsequent reactions at other sites of the molecule. The protection can be reversed by simple acidification, releasing CO₂ and regenerating the free amine. This methodology is applicable to primary amines like this compound, providing a temporary and reversible means of modulating its reactivity. researchgate.net
Cyclization and Heterocycle Formation
The structure of this compound, featuring a benzylamine moiety, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amine group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form stable ring systems.
Benzoxazoles and benzimidazoles are privileged scaffolds in medicinal chemistry. One synthetic route to these heterocycles involves the condensation and subsequent cyclization of a benzylamine with a suitable ortho-substituted aniline, such as 2-aminophenol (B121084) or o-phenylenediamine (B120857).
For example, 2-substituted benzoxazoles can be prepared through the reaction of benzylamines with 2-aminophenol. google.comnih.gov This transformation can be catalyzed by transition metals like ruthenium. google.com The reaction likely proceeds via an oxidative cyclization pathway where the benzylamine is first oxidized to an imine, which then undergoes nucleophilic attack by the hydroxyl group of the 2-aminophenol, followed by cyclization and aromatization. google.com
Similarly, benzimidazole (B57391) derivatives can be synthesized. N-alkylation of a pre-formed benzimidazole core is a common strategy. nih.gov Alternatively, condensation of a benzylamine with o-phenylenediamine can lead to the formation of the benzimidazole ring system. The bromine atom on the phenyl ring of this compound can also be utilized in copper-catalyzed intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov For instance, after N-acylation, the resulting N-(2-bromophenyl)benzamide can undergo intramolecular O-arylation to yield a 2-phenylbenzoxazole. nih.gov
Table 3: Representative Synthesis of 2-Phenylbenzoxazole from Benzylamine
| Reactants | Catalyst | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Benzylamine, 2-Aminophenol | RuCl₃ | DMF | - | google.com |
This table illustrates a general method applicable to benzylamine derivatives.
Quinazolinones are another class of heterocycles with significant biological activities. Benzylamines are key starting materials in several synthetic approaches to quinazolinone derivatives. A common method involves the reaction of a benzylamine with an anthranilic acid derivative or a 2-aminobenzamide. nih.govacs.org
For instance, ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides an efficient route to quinazolinones. acs.org In a different approach, N-(2-Bromobenzyl)amines have been used in acid-mediated [4+2] annulation reactions with N-benzyl cyanamides to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com A related compound, N-(2-bromobenzyl)-4-methylquinazolin-2-amine, was synthesized in 74% yield using this method. mdpi.com These examples demonstrate that the structural motifs within this compound are highly relevant for the construction of the quinazolinone core.
Formation of Thiazol-2(3H)-imine Derivatives
The synthesis of thiazol-2(3H)-imine derivatives is a significant area of research in heterocyclic chemistry due to the diverse biological activities associated with this scaffold. A prevalent and efficient method for constructing this heterocyclic system is through a one-pot, three-component reaction. This typically involves the reaction of an α-haloketone, a primary amine, and a source of thiocyanate (B1210189), such as potassium or ammonium thiocyanate. nih.govacs.orgresearchgate.net
While specific studies detailing the use of α-(2-bromophenyl)benzylamine in the synthesis of thiazol-2(3H)-imines have not been prominently reported in the surveyed literature, the general applicability of this reaction to a wide range of primary amines suggests its potential as a substrate. nih.govacs.org The reaction generally proceeds via the initial formation of an α-thiocyanato ketone from the reaction of the α-haloketone with the thiocyanate salt. This intermediate then reacts with a primary amine, such as α-(2-bromophenyl)benzylamine, leading to an intramolecular cyclization to form the thiazol-2(3H)-imine core.
A representative general scheme for this transformation is the reaction between α-bromoacetophenones, potassium thiocyanate, and a primary amine. In a typical procedure, the α-bromoacetophenone is treated with potassium thiocyanate to form the α-thiocyanatoacetophenone intermediate, which is then condensed with a primary amine to yield the final thiazol-2(3H)-imine product. The versatility of this method has been demonstrated with various substituted aromatic and aliphatic primary amines. nih.govacs.org
Table 1: Representative Conditions for the Synthesis of Thiazol-2(3H)-imine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Type |
| α-Active Methylene Ketones | Potassium Thiocyanate | Primary Amines | Ethanol | One-pot, four-step | Thiazol-2(3H)-imine derivatives |
| α-Bromoacetophenones | Thiourea | - | Ethanol | Reflux | 2-Amino-1,3-thiazole derivatives |
| Aroylisothiocyanates | α-Amino Acids | α-Bromoketones | Ionic Liquid | One-pot | Functionalized thiazol-2(3H)-imines |
This table presents generalized conditions from the literature for the synthesis of thiazol-2(3H)-imine derivatives and related structures. nih.govresearchgate.netresearchgate.net
Given the established reactivity of primary amines in this transformation, it is plausible that α-(2-bromophenyl)benzylamine would react in a similar fashion to afford the corresponding N-substituted thiazol-2(3H)-imine.
Carbonylative Approaches to Lactam Derivatives
Carbonylative cyclization reactions represent a powerful strategy for the synthesis of lactams, which are core structural motifs in numerous biologically active compounds. Palladium-catalyzed carbonylation reactions have emerged as a particularly effective method for this transformation.
A notable development in this area is the direct C-H carbonylation of free primary benzylamines to produce benzolactams. organic-chemistry.org This approach utilizes the directing-group ability of the primary amine to facilitate the ortho-C-H activation of the aromatic ring, followed by carbon monoxide insertion and reductive elimination to form the lactam ring. This method is advantageous as it avoids the need for pre-functionalization of the substrate and proceeds under atmospheric pressure of carbon monoxide. organic-chemistry.org For α-(2-bromophenyl)benzylamine, this would involve the carbonylation at the ortho-position of the phenyl ring attached to the benzylic carbon.
Alternatively, palladium-catalyzed oxidative carbonylation of N-allylamines has been shown to produce α-methylene-β-lactams. documentsdelivered.com While α-(2-bromophenyl)benzylamine is not an N-allylamine, this highlights the utility of palladium catalysis in lactam synthesis via carbonylation. Furthermore, palladium-catalyzed carbonylative cyclization of methylarenes with imines has been developed for the synthesis of β-lactams, proceeding through a double benzylic C-H activation. researchgate.netresearchgate.net
Another relevant approach is the palladium-catalyzed carbonylative arylation of azaarylmethylamines with aryl bromides, which proceeds under 1 atm of CO to yield α-amino aryl-azaarylmethyl-ketone products. nih.gov This demonstrates the feasibility of palladium-catalyzed carbonylation in the presence of an amine and an aryl bromide. In the case of α-(2-bromophenyl)benzylamine, the intramolecular nature of the substrate could potentially lead to a carbonylative cyclization to form a lactam, although this specific transformation has not been explicitly detailed.
Table 2: Conditions for Palladium-Catalyzed Carbonylative Lactam Synthesis
| Substrate Type | Catalyst System | CO Pressure | Key Transformation | Product |
| Free Primary Benzylamines | Pd(OAc)₂, Cu(TFA)₂ hydrate | 1 atm | C-H Carbonylation | Benzolactams |
| N-Allylamines | Palladium Catalyst | Not specified | Oxidative Carbonylation | α-Methylene-β-lactams |
| Methylarenes and Imines | Palladium Catalyst | Not specified | Carbonylative Cycloaddition | β-Lactams |
This table summarizes conditions for various palladium-catalyzed carbonylative approaches to lactam synthesis from the literature. organic-chemistry.orgdocumentsdelivered.comresearchgate.net
Oxidative Transformations of Benzylamines
Selective Oxidation to Imines
The selective oxidation of benzylamines to the corresponding imines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the synthesis of nitrogen-containing compounds. A variety of catalytic systems have been developed for this purpose, including metal-free and metal-catalyzed methods.
Metal-free oxidative coupling of benzylamines to imines can be achieved using organocatalysts such as salicylic (B10762653) acid derivatives under an oxygen atmosphere. nih.govacs.org These reactions are often promoted by electron-rich salicylic acids and are considered environmentally benign. nih.govacs.org Photocatalytic methods using sensitizers like C70 have also been shown to be effective for the oxidation of secondary benzylamines to imines, proceeding cleanly and with high efficiency. nih.gov The oxidation of substituted benzylamines has been studied using reagents like N-bromoacetamide (NBA), where the reaction proceeds via the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. lookchem.com
Transition metal catalysts, particularly those based on manganese and vanadium, have also been employed for the oxidative coupling of benzylamines. researchgate.netresearchgate.net For instance, Mn(II) in the presence of tert-butyl hydroperoxide (t-BuOOH) can catalyze the oxidative coupling of benzylamines to N-benzylbenzaldimines. researchgate.net Similarly, oxovanadium complexes have been shown to catalyze the highly selective oxidation of benzylamines to the corresponding N-(benzylidene)benzylamines under atmospheric oxygen. researchgate.net
For α-(2-bromophenyl)benzylamine, these methods are expected to yield the corresponding imine, N-(2-bromobenzylidene)phenylmethanamine. The presence of the bromo substituent on one of the phenyl rings is generally well-tolerated in these oxidation reactions. ias.ac.in
Table 3: Catalytic Systems for the Selective Oxidation of Benzylamines to Imines
| Catalyst System | Oxidant | Key Features |
| Salicylic Acid Derivatives | O₂ | Metal-free, organocatalytic |
| C₇₀ | Light, O₂ | Photocatalytic, high efficiency |
| Mn(II) / t-BuOOH | t-BuOOH | Earth-abundant metal catalyst |
| VO(Hhpic)₂ | O₂ | Highly selective, tolerates ionic liquids |
| N-Bromoacetamide (NBA) | - | Hydride transfer mechanism |
This table presents various catalytic systems reported in the literature for the oxidation of benzylamines. nih.govnih.govlookchem.comresearchgate.netresearchgate.net
Biomimetic Oxidation Pathways
Biomimetic oxidation reactions seek to emulate the efficiency and selectivity of enzymatic processes in a laboratory setting. In the context of benzylamine oxidation, these pathways often draw inspiration from the action of amine oxidases. Copper-containing amine oxidases (CuAOs), for instance, are known for their high activity and specificity in the oxidation of primary amines. nih.govacs.org
Research in this area has led to the development of bio-inspired catalysts for amine oxidation. For example, electrogenerated ortho-iminoquinone species and ortho-quinones have been used to mimic the function of monoamine oxidases. nih.govacs.org The enzymatic oxidation of para-substituted benzylamines by diamine oxidase has been studied, demonstrating the production of the corresponding aldehydes. nih.gov This enzymatic process underscores the biological relevance of benzylamine oxidation.
While direct biomimetic oxidation studies on α-(2-bromophenyl)benzylamine are not extensively documented, the principles derived from studies on related N-substituted amines can provide insights. For instance, the electrochemical behavior of N-benzyl-4-piperidone curcumin (B1669340) analogs, which bear structural similarities to α-(2-bromophenyl)benzylamine, has been investigated. nih.gov These studies show that the N-benzyl group influences the oxidation potential and that the oxidation process can be complex. nih.gov It is proposed that such oxidations may proceed through a proton-coupled electron transfer (PCET) mechanism, a common feature in many enzymatic and biomimetic redox reactions. nih.gov
Proposed Reaction Mechanisms
Radical Mechanisms in Catalyzed Reactions
While many palladium-catalyzed reactions are thought to proceed through traditional Pd(0)/Pd(II) catalytic cycles involving two-electron processes, there is growing evidence for the involvement of radical intermediates in certain transformations, particularly those involving aryl halides. nih.govresearchgate.net
In the context of palladium-catalyzed reactions of α-(2-bromophenyl)benzylamine, the presence of the aryl bromide moiety makes radical pathways plausible. Photoactivated palladium-catalyzed coupling reactions of aryl halides have been shown to proceed via the formation of aryl radical intermediates. nih.govresearchgate.net Under LED irradiation, Ar-Pd bonds can undergo homolysis to generate these radical species. nih.gov The detection of such intermediates can be achieved through the use of radical traps or specific assay reactions. nih.gov
The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) can be used to probe for the involvement of radicals. acs.org A significant decrease in the reaction rate or yield upon the addition of a radical scavenger provides strong evidence for a radical mechanism. acs.org
Furthermore, the mechanism of palladium-catalyzed amination of aryl bromides has been studied in detail. uwindsor.canih.gov While these reactions are often depicted as proceeding through oxidative addition, reductive elimination sequences, the possibility of single-electron transfer (SET) processes leading to radical intermediates cannot be discounted, especially under certain reaction conditions or with specific ligand systems. The nature of the phosphine (B1218219) ligand has been shown to influence whether a radical or non-radical pathway is favored in thermal ground-state reactions. nih.gov
Manganese-catalyzed cross-coupling reactions have also been proposed to involve aryl radical anion intermediates, as suggested by clock experiments. dtu.dk Given the diverse reactivity of α-(2-bromophenyl)benzylamine, it is conceivable that under specific catalytic conditions, particularly those involving transition metals and aryl halides, radical mechanisms could play a significant role in its transformations.
Sequential Oxidative Addition Mechanisms
The reactivity of α-(2-bromophenyl)benzylamine in cross-coupling reactions is initiated by the pivotal step of oxidative addition. In this process, a low-valent transition metal complex, typically palladium(0), inserts into the carbon-bromine (C-Br) bond of the 2-bromophenyl group. Mechanistic studies on related aryl bromide systems suggest that this oxidative addition can proceed through several distinct pathways, the prevalence of which is dictated by factors such as the nature of the ligands on the metal center, the solvent, and the electronic properties of the aryl halide. rsc.orgnih.gov
For α-(2-bromophenyl)benzylamine, the key oxidative addition step involves the reaction of the C-Br bond with a palladium(0) complex. The generally accepted mechanisms for the oxidative addition of aryl halides to palladium(0) complexes are the concerted, SNAr-type (nucleophilic substitution), and radical pathways. rsc.org
The concerted mechanism is envisioned as a three-centered transition state where the palladium atom interacts with both the carbon and the bromine atoms simultaneously, leading to the direct formation of a Pd(II) species. This pathway is generally favored for less electron-poor aryl halides and with more electron-rich phosphine ligands on the palladium center.
The SNAr-type mechanism involves a more polarized transition state. In this pathway, the palladium(0) complex acts as a nucleophile, attacking the carbon atom of the C-Br bond and leading to the heterolytic cleavage of the bond. This pathway is more likely with electron-poor aryl halides and in polar solvents that can stabilize the charged intermediates. nih.gov
Radical pathways can also be operative, particularly for aryl bromides and iodides. These can involve single electron transfer (SET) from the palladium(0) complex to the aryl halide, generating an aryl radical and a palladium(I) species.
Computational studies on the oxidative addition of bromobenzene (B47551) to various palladium(0)-phosphine complexes have shown that the concerted and SNAr-type mechanisms are often competitive. The energetic barrier for each pathway is sensitive to the number and type of phosphine ligands and the polarity of the solvent.
Table 1: Factors Influencing Oxidative Addition Mechanisms of Aryl Bromides
| Factor | Influence on Mechanism |
| Ligand Type | Electron-donating phosphines can favor the concerted pathway. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates in the SNAr-type pathway. nih.gov |
| Aryl Halide Electronics | Electron-withdrawing groups on the aryl halide can promote the SNAr-type mechanism. |
| Halide Identity | Bromides and iodides have a higher propensity for radical pathways compared to chlorides. |
In the context of α-(2-bromophenyl)benzylamine, the presence of the benzylamine moiety may influence the electronic properties of the 2-bromophenyl ring, which in turn could affect the operative oxidative addition mechanism.
Neutral Intermediate Pathways in Amide Formation
Following the initial oxidative addition, subsequent reactions lead to the formation of new carbon-nitrogen bonds. In the synthesis of phenanthridines, which can be derived from structures related to α-(2-bromophenyl)benzylamine, a key step involves an intramolecular C-H amination. This cyclization proceeds through a neutral intermediate and provides a valuable model for understanding amide bond formation pathways involving this substrate. beilstein-journals.org
In a process starting from a picolinamide-protected benzylamine and an aryl iodide, an intermediate analogous to an N-acylated α-(2-iodophenyl)benzylamine is formed. This biaryl compound then undergoes a palladium-catalyzed intramolecular dehydrogenative C-H amination. This reaction is proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle, which represents a pathway involving neutral intermediates. beilstein-journals.org
The proposed catalytic cycle for this intramolecular amination is as follows:
C-H Activation: The Pd(II) complex, coordinated to the picolinamide (B142947) nitrogen and the aryl group, activates a C-H bond on the benzylamine's phenyl ring, forming a palladacycle intermediate.
Oxidation: An oxidant, such as PhI(OAc)₂, oxidizes the Pd(II) center to a Pd(IV) species.
Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination, forming the new C-N bond and creating the cyclized dihydrophenanthridine ring system. This step regenerates a Pd(II) species.
This intramolecular C-H amination pathway highlights a mechanism for C-N bond formation that does not involve charged intermediates in the key bond-forming step, but rather proceeds through a higher oxidation state metal center.
Table 2: Proposed Steps in Neutral Intermediate Pathway for Intramolecular C-N Bond Formation
| Step | Description | Metal Oxidation State Change |
| C-H Activation | Formation of a palladacycle intermediate. | Pd(II) → Pd(II) |
| Oxidation | The Pd(II) center is oxidized by an external oxidant. | Pd(II) → Pd(IV) |
| Reductive Elimination | Formation of the C-N bond and the heterocyclic ring. | Pd(IV) → Pd(II) |
| Catalyst Regeneration | The active Pd(II) catalyst is ready for the next cycle. | - |
This type of pathway is significant as it provides a route to complex nitrogen-containing heterocyclic structures from precursors like α-(2-bromophenyl)benzylamine under relatively mild conditions, avoiding the need for strong bases or nucleophiles that might be incompatible with other functional groups in the molecule. The picolinamide directing group plays a crucial role in facilitating the C-H activation and bringing the reacting centers into proximity. beilstein-journals.org
Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the chemical environment of individual atoms.
¹H NMR for Structural Elucidation and Purity Assessment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For alpha-(2-Bromophenyl)benzylamine, the ¹H NMR spectrum provides characteristic signals corresponding to the protons on the two aromatic rings and the benzylic and amine groups.
The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the phenyl rings. The benzylic proton (CH) gives rise to a signal whose chemical shift is influenced by the adjacent amine and aromatic rings. The protons of the amine group (NH₂) produce a signal that can be broad and its chemical shift can vary depending on the solvent and concentration.
The integration of the peak areas in a ¹H NMR spectrum allows for the quantitative determination of the relative number of protons in different chemical environments, which is crucial for confirming the structure and assessing the purity of the sample.
Below is a table summarizing typical predicted ¹H NMR chemical shifts for a related compound, benzylamine (B48309), which serves as a foundational reference. hmdb.cahmdb.cachemicalbook.comdrugbank.com
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 |
| Benzylic (CH₂) | ~3.8 |
| Amine (NH₂) | Variable |
Note: The actual chemical shifts for this compound will be influenced by the presence of the bromine atom and the second phenyl group.
¹³C NMR for Carbon Backbone Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the two aromatic rings will appear in the downfield region, typically between δ 110 and 150 ppm. The carbon atom bonded to the bromine (C-Br) will have its chemical shift significantly influenced by the halogen's electronegativity. The benzylic carbon (CH) will resonate at a characteristic chemical shift, and the carbons of the unsubstituted phenyl ring will show a pattern typical for monosubstituted benzenes.
The following table provides an illustrative range of ¹³C NMR chemical shifts for the carbon atoms in a similar structural motif, benzylamine. researchgate.nethmdb.ca
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 126 - 140 |
| Benzylic (CH₂) | ~46 |
Note: The presence of the 2-bromophenyl group will alter the specific chemical shifts observed for this compound.
2D NMR Techniques (e.g., NOESY)
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the spatial relationships between atoms within a molecule. libretexts.org A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the conformation and stereochemistry of flexible molecules like this compound. libretexts.org
For instance, a NOESY experiment could reveal through-space interactions between the benzylic proton and specific protons on both the phenyl and 2-bromophenyl rings. This information helps to define the preferred conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. researchgate.net The nominal molecular weight of this compound is approximately 262.14 g/mol . nih.gov
GC-MS for Mixture Analysis and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.comhpst.cziu.edunih.govorientjchem.org This technique is highly effective for analyzing mixtures and identifying the components present. In the context of the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction, identify the desired product, and detect any impurities or byproducts. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum confirms its identity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.
C-H stretching (aromatic): These vibrations are typically observed above 3000 cm⁻¹.
C-H stretching (aliphatic): The C-H stretch of the benzylic group will appear just below 3000 cm⁻¹.
C=C stretching (aromatic): These appear in the region of 1450-1600 cm⁻¹.
C-N stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range.
C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
The following table summarizes the expected IR absorption bands for this compound, with reference to the known spectrum of benzylamine. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| C-Br | Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule. For aromatic amines like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the benzene (B151609) rings.
Table 1: UV-Vis Absorption Maxima for Benzylamine
| Compound | Absorption Maxima (λmax) |
| Benzylamine | 206 nm, 256 nm sielc.com |
This table is based on data for the parent compound, benzylamine, and serves as a reference point for the analysis of this compound.
X-ray Diffraction (XRD) and Crystallographic Studies
For instance, the crystal structure of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione has been determined by single-crystal X-ray diffraction. mdpi.com This analysis revealed a monoclinic crystal system with the space group P21/n. mdpi.com Such studies provide unambiguous confirmation of the molecular structure and stereochemistry. mdpi.com The crystallographic data for this related compound is summarized in the table below.
Table 2: Crystallographic Data for a Related Bromophenyl-Containing Compound
| Parameter | Value |
| Compound | (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione mdpi.com |
| Chemical Formula | C21H17BrN2O5 mdpi.com |
| Molecular Weight | 457.27 mdpi.com |
| Crystal System | Monoclinic mdpi.com |
| Space Group | P21/n mdpi.com |
| a (Å) | 15.426(5) mdpi.com |
| b (Å) | 6.5325(15) mdpi.com |
| c (Å) | 19.972(5) mdpi.com |
| β (°) | 107.62(3) mdpi.com |
| Volume (ų) | 1918.1(9) mdpi.com |
This data is for a related, more complex molecule and illustrates the type of information obtained from X-ray crystallographic studies.
Other Advanced Spectroscopic Techniques (Contextual)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch It is particularly useful for studying radicals, transition metal complexes, and other paramagnetic species. ethz.ch In the context of this compound, EPR would not be directly applicable to the ground-state molecule as it is a diamagnetic species with all electrons paired.
However, EPR can be a powerful tool for studying reactive intermediates that may be formed from this compound. For example, studies on aromatic aldimines, which have a similar C=N bond, have shown that hydrogen atom abstraction can lead to the formation of imidoyl radicals, which are detectable by EPR. rsc.org Similarly, radical addition to the imine double bond can generate aminyl radicals that can be studied using this technique. rsc.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS could be used to confirm the presence of carbon, nitrogen, and bromine. More importantly, high-resolution XPS scans of the N 1s and Br 3d regions could provide information about the chemical environment of these atoms. For example, the binding energy of the N 1s peak would be characteristic of an amine nitrogen. The binding energies of the Br 3d electrons would confirm the presence of an organobromine compound. While specific XPS data for this compound is not available, the technique's utility in determining chemical states is well-established for a wide range of organic and inorganic compounds. researchgate.netxpsfitting.com
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details such as crystal structure, dislocations, and grain boundaries.
For a small organic molecule like this compound, TEM would typically be used to characterize the morphology of its crystalline form, such as the size and shape of the crystals. However, it is not a primary technique for the molecular characterization of such compounds. Its application would be more relevant in the context of materials science, for instance, if the compound were used to create larger organized structures or nanoparticles.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its vibrational modes. The process typically involves geometry optimization, where the calculation seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed for this purpose. nih.gov For alpha-(2-Bromophenyl)benzylamine, a DFT calculation would yield precise bond lengths, bond angles, and dihedral angles for its equilibrium state.
Calculation of Molecular Electrostatic Potential (MEP) and Atomic Charges
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. nih.gov The MEP map uses a color scale to indicate different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. nih.gov
Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack.
Green: Regions of zero or neutral potential. nih.gov
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, and around the bromine atom. Positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen.
In conjunction with MEP, the calculation of atomic charges provides a quantitative measure of the electron distribution. The Mulliken population analysis is one method to estimate these partial atomic charges from computational chemistry calculations. wikipedia.org These calculated charges are useful in understanding the electrostatic interactions within the molecule and with other molecules, and are often used as variables in quantitative structure-activity relationship (QSAR) studies. wikipedia.org
Investigation of Energy Gaps and Reactivity
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap indicates a more reactive molecule that is more easily polarized.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior. irjweb.com
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | A measure of the energy lowering of a system when it accepts electrons. |
This table is generated based on established principles of conceptual DFT. irjweb.com
While specific calculated values for this compound are not published, DFT studies on related aromatic amines provide a framework for how these parameters would be determined and interpreted. irjweb.comresearchgate.net
Mechanistic Pathway Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, chemists can understand the energetics and feasibility of a proposed mechanism. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to:
Identify the lowest energy reaction pathway.
Calculate the activation energies for each step.
Characterize the geometry of transition states.
For instance, in the synthesis of related imidazole (B134444) derivatives, plausible reaction mechanisms have been proposed and supported by computational studies, which help to rationalize the formation of the observed products. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties or structural features, known as descriptors. unair.ac.idnih.gov
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Data Set Compilation: Assembling a group of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.gov
Model Development: Using statistical methods, such as multiple linear regression, to build an equation that relates the descriptors to the biological activity.
Model Validation: Testing the predictive power of the QSAR model using internal and external validation techniques. mdpi.com
Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. mdpi.com Studies on various benzylamine (B48309) and benzimidazole (B57391) derivatives have successfully employed QSAR to guide the design of new compounds with enhanced activities. mdpi.comnih.gov
In Silico Predictions for Biological Effects
Beyond QSAR, other in silico methods can predict the potential biological effects of a compound like this compound. These approaches often leverage large databases of known drug-target interactions and compound activities.
One common technique is molecular docking , a computational method that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (typically a protein) to form a stable complex. nih.gov By simulating the binding of this compound to various biological targets, researchers can hypothesize its potential mechanism of action and identify which proteins it might interact with.
Another approach involves using web-based platforms that predict a compound's activity spectrum based on its structural similarity to compounds with known biological profiles. ucj.org.ua These tools can suggest potential therapeutic applications or toxicological liabilities. For example, in silico screening of bromo-derivatives of other heterocyclic systems has been used to predict targets such as DNA lyase and butyrylcholinesterase. ucj.org.ua Similarly, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule can be predicted computationally to assess its drug-likeness and potential pharmacokinetic profile. nih.govresearchgate.net
Applications in Advanced Chemical and Biological Research
Role as Intermediates in Fine Chemical Synthesis
Alpha-(2-Bromophenyl)benzylamine is a key precursor in multi-step synthetic pathways aimed at producing complex chemical entities. The presence of the 2-bromophenyl group allows for various cross-coupling reactions, while the amine functionality provides a site for amidation, alkylation, and other transformations.
A notable application is in the synthesis of a novel, highly active post-emergent herbicide. acs.orgacs.org The synthesis starts with the reaction of salicylaldehyde (B1680747) and 2-bromoaniline (B46623) to form a Schiff base, which is then reduced to create 2-bromo-N-(2-hydroxybenzyl)aniline. acs.org This intermediate, which contains a structure related to this compound, subsequently reacts with 2-methylsulfonyl-4,6-dimethoxypyrimidine to yield the final herbicidal compound, N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine. acs.org This process highlights the utility of the core structure in constructing agrochemicals.
Contributions to Medicinal Chemistry Research
The scaffold of this compound is integral to the development of new therapeutic agents. Its derivatives have been explored for a range of biological activities, demonstrating its importance in drug discovery programs.
Design and Synthesis of Bioactive Derivatives
The structural framework of this compound is a cornerstone for designing and synthesizing new bioactive molecules. Medicinal chemists utilize this compound to create libraries of derivatives for screening against various biological targets. For instance, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have shown potent anticancer activity, can be conceptualized from precursors related to the title compound. acs.org The synthesis of these complex molecules often involves using a starting material like diethyl 2-(2-bromophenyl)malonate, emphasizing the role of the 2-bromophenyl moiety in building sophisticated molecular architectures for medicinal applications. acs.org
Exploration as Amide Surrogates in Peptidomimetics
While direct research on this compound as an amide surrogate in peptidomimetics is not extensively documented in the provided results, the broader class of benzylamines is crucial in this field. Peptidomimetics are designed to mimic natural peptides but with improved stability and bioavailability. The benzylamine (B48309) backbone can be incorporated into peptide chains to replace labile amide bonds, thereby creating more robust molecules for therapeutic use.
Development of Novel Drug Candidates
The development of novel drug candidates frequently relies on versatile chemical scaffolds like this compound. Research has led to the identification of potent inhibitors of specific biological targets, showcasing the compound's potential.
One significant area of research is in cancer therapy. Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as powerful inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer drugs. acs.orgnih.gov Optimization of these compounds has resulted in molecules with nanomolar inhibitory potency, which have demonstrated a strong correlation between USP1/UAF1 inhibition and decreased cell survival in non-small cell lung cancer cells. acs.org
Another therapeutic area is diabetes. A synthesized derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] acs.orgnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (FA2), has been investigated as a potential antidiabetic agent. nih.gov This compound showed significant inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov
Investigation in Relation to Specific Biological Activities (e.g., antimicrobial, anticancer, herbicidal)
Derivatives of this compound have been systematically investigated for a range of specific biological activities.
Anticancer Activity: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been a major focus of anticancer research. acs.orgthalesnano.com A quantitative high-throughput screening of over 400,000 compounds led to the identification of these derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex. acs.org The optimized compound, ML323, and related analogs show potent, nanomolar-level inhibition of USP1/UAF1 and effectively reduce the survival of non-small cell lung cancer cells. acs.org
| Compound | Target | Activity (IC50) | Significance |
|---|---|---|---|
| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | USP1/UAF1 deubiquitinase complex | Nanomolar range (e.g., 70 nM for compound 38) | Potent inhibition correlated with decreased survival in non-small cell lung cancer cells. acs.org |
| Thiophene-containing HTS hit (1) | USP1/UAF1 deubiquitinase complex | 7.9 μM | Initial hit compound that prompted further structure-activity relationship exploration. acs.org |
Herbicidal Activity: A significant derivative, N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, has been identified as a highly effective and selective post-emergent herbicide. acs.orgnih.gov It is particularly effective against grass weeds like Alopecurus aequalis Sobol. while showing good tolerance in winter oilseed rape. acs.orgacs.org Field trials have demonstrated its efficacy in controlling major weeds at low application rates. acs.orgnih.gov
| Compound | Activity | Application Rate | Selectivity |
|---|---|---|---|
| N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine | Effective against many grass and broadleaf weeds. acs.orgnih.gov | 15-90 g of active ingredient/ha | Good tolerance on winter oilseed rape. acs.orgnih.gov |
Antimicrobial and Other Activities: The broader class of benzylamine derivatives has been explored for antimicrobial properties. For example, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) containing benzylamine moieties showed moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, the antidiabetic compound FA2, a benzothiazine acetamide derivative incorporating a 2-bromophenyl group, demonstrated potent inhibition of α-glucosidase and α-amylase, with IC50 values of 18.82 µM and 5.17 µM, respectively. nih.gov
Catalytic Applications in Organic Transformations
While specific catalytic applications for this compound itself are not detailed in the provided search results, the benzylamine structural motif is important in catalysis. Chiral benzylamines are often used as ligands in asymmetric synthesis, coordinating with metal centers to create catalysts that can produce enantiomerically enriched products. The development of such catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of chiral drugs and other fine chemicals.
Use in Diversifying Chemical Libraries
The strategic design and synthesis of chemical libraries are fundamental to modern drug discovery and chemical biology. These libraries, which are large collections of distinct chemical compounds, are systematically screened to identify molecules that interact with biological targets and modulate their function. The structural diversity within these libraries is a critical factor for increasing the probability of discovering novel hit and lead compounds. This compound serves as a valuable scaffold in this context, offering multiple points for chemical modification to rapidly generate a wide array of analogues.
The utility of this compound as a foundational block for library synthesis stems from its distinct structural features. It possesses a diarylmethane core, a common motif in pharmacologically active molecules. Furthermore, it contains two key functional groups ripe for chemical elaboration: a primary amine and an aryl bromide.
The primary amine group is a versatile handle for diversification. It can readily undergo a variety of reactions, including acylation with carboxylic acids or acid chlorides to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Each of these reactions allows for the introduction of a vast range of chemical functionalities, thereby expanding the structural and physicochemical properties of the library.
Simultaneously, the 2-bromo substituent on one of the phenyl rings provides an orthogonal site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. This bromine atom can be substituted with various groups using well-established methods such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This capability allows for the introduction of new aryl, heteroaryl, alkyl, or amino groups, significantly increasing the three-dimensional complexity and diversity of the resulting molecules.
The combination of these two reactive sites on a single, relatively simple scaffold makes this compound an efficient starting material for creating libraries of compounds with significant structural variance. Researchers can employ combinatorial chemistry or parallel synthesis techniques to systematically combine different building blocks at these two positions.
The table below illustrates a conceptual matrix for diversifying the this compound scaffold. By selecting from a set of reactants for the amine group (R¹) and a different set of coupling partners for the bromo group (R²), a large library of unique compounds can be generated from a single starting material.
Table 1: Conceptual Diversification of the this compound Scaffold | Starting Scaffold | Modification at Amine (R¹) | Modification at Bromo (R²) | Resulting Compound Class | | :--- | :--- | :--- | :--- | | | Acetyl Chloride | Phenylboronic Acid | N-acylated, biaryl derivative | | | | 3-Pyridinylboronic Acid | N-acylated, aryl-heteroaryl derivative | | | | Vinyltributyltin | N-acylated, styrenyl derivative | | Benzenesulfonyl Chloride | Phenylboronic Acid | N-sulfonylated, biaryl derivative | | | | 3-Pyridinylboronic Acid | N-sulfonylated, aryl-heteroaryl derivative | | | | Vinyltributyltin | N-sulfonylated, styrenyl derivative | | Acetone (reductive amination) | Phenylboronic Acid | N-alkylated, biaryl derivative | | | | 3-Pyridinylboronic Acid | N-alkylated, aryl-heteroaryl derivative | | | | Vinyltributyltin | N-alkylated, styrenyl derivative |
This table is a conceptual representation of possible chemical modifications and does not represent actual experimental results.
This strategic approach leads to the creation of focused or diverse libraries tailored for specific biological targets. For instance, libraries based on benzylamine cores have been explored for developing potent inhibitors of enzymes or for targeting protein-protein interactions. acs.org The derivatives of benzylamine have been investigated in the search for treatments against viruses like SARS-CoV-2 and in anticancer research, highlighting the therapeutic potential of compound libraries derived from this structural class. acs.orgnih.gov The use of scaffolds like this compound is thus a key strategy in the ongoing effort to populate screening collections with novel, drug-like molecules to address a wide range of diseases. collaborativedrug.com
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of alpha-(2-Bromophenyl)benzylamine and its derivatives faces challenges common to many amine syntheses, including the need for harsh reagents, multi-step processes, and the generation of significant waste. Future research is imperative to develop more efficient and sustainable ("green") synthetic routes.
Current synthetic approaches often rely on classical methods such as the Gabriel synthesis, which uses phthalimide (B116566) to avoid over-alkylation but requires harsh cleavage conditions, or reductive amination, which can require specialized catalysts and reducing agents. masterorganicchemistry.com A significant challenge in synthesizing halogenated amines is the potential for dehalogenation under certain catalytic hydrogenation conditions. google.com
Future research should focus on alternative, greener methodologies. These include:
Biocatalysis : The use of engineered enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and environmentally benign route. nih.gov These reactions occur in aqueous media under mild conditions, minimizing waste and energy consumption. The challenge lies in discovering or engineering enzymes that accept the bulky diarylmethyl ketone precursor.
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields by enabling rapid, uniform heating. mdpi.com Applying microwave irradiation to reactions like the reductive amination or C-N coupling could lead to more efficient processes.
Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.com Integrating catalytic systems into flow reactors could provide a continuous and efficient production method for this amine.
Novel Catalysts : Research into non-palladium noble metal catalysts (e.g., rhodium, iridium) or base metal catalysts (e.g., nickel, cobalt) is crucial to effect hydrogenation of the corresponding oxime without cleaving the carbon-bromine bond. google.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Methodology | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Biocatalysis | Uses engineered enzymes (e.g., transaminases). nih.gov | High stereoselectivity, mild aqueous conditions, low environmental impact. | Enzyme discovery and engineering for specific substrate acceptance. |
| Microwave-Assisted Synthesis | Employs microwave irradiation for heating. mdpi.com | Rapid reaction times, increased yields, energy efficiency. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Continuous processing in microreactors. mdpi.com | Enhanced safety, precise control, easy scalability, high reproducibility. | Catalyst stability and lifetime in continuous flow, system clogging. |
| Advanced Catalytic Hydrogenation | Utilizes non-palladium or base metal catalysts. google.com | Avoids dehalogenation, high yields and selectivity. | Catalyst cost and availability, optimization of reaction conditions. |
Advancements in Stereoselective Synthesis for Chiral Analogues
The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is of paramount importance, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. Developing robust methods for the stereoselective synthesis of this compound and its analogues is a significant future challenge.
Key areas for advancement include:
Asymmetric Catalysis : Transition-metal catalyzed asymmetric hydrogenation of the corresponding imine is a powerful strategy. nih.gov This involves using a chiral ligand complexed to a metal (e.g., Iridium or Rhodium) to direct the hydrogenation to produce one enantiomer preferentially. The development of new, highly efficient and selective chiral phosphorus ligands is a driving force in this field. nih.gov
Chiral Auxiliaries : Attaching a temporary chiral group (an auxiliary) to the molecule can direct a subsequent reaction to occur stereoselectively. rsc.org For instance, using a chiral sulfinyl group on the imine nitrogen can guide the addition of a nucleophile, after which the auxiliary is removed.
Organocatalysis : The use of small, metal-free organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for example, can be used to catalyze the enantioselective addition of nucleophiles to imines. rsc.org
Enzymatic Resolution : As mentioned, biocatalysts like transaminases are inherently chiral and can produce enantiomerically pure amines from prochiral ketones with high efficiency. nih.gov
Table 2: Overview of Stereoselective Synthesis Strategies
| Strategy | Description | Typical Reagents/Catalysts | Key Future Direction |
|---|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of an imine using a chiral catalyst to induce enantioselectivity. nih.gov | Chiral Phosphine (B1218219) Ligands with Ir, Rh. nih.gov | Design of more robust and modular ligands for broader substrate scope. |
| Chiral Auxiliaries | A covalently bonded chiral group directs the stereochemical outcome of a reaction. rsc.org | t-Butanesulfinamide, chiral oxazolidinones. | Development of easily attached and removed auxiliaries with high diastereoselectivity. |
| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. nih.gov | Engineered ω-transaminases, amine dehydrogenases. nih.gov | Expanding the enzyme toolbox through protein engineering and directed evolution. nih.gov |
| Organocatalysis | Use of small, chiral organic molecules to catalyze an enantioselective reaction. rsc.org | Chiral phosphoric acids, secondary amines. | Discovery of new organocatalytic systems for novel reaction types. |
Deeper Mechanistic Understanding of Complex Reactions
To control the synthesis and functionalization of this compound, a profound understanding of the underlying reaction mechanisms is essential. The presence of multiple reactive sites—the primary amine, the C-Br bond, and various C-H bonds on both aromatic rings—makes its chemistry complex and ripe for investigation.
A key area for future research is the directed C-H activation, a powerful strategy for modifying molecules at positions that are typically unreactive. researchgate.net The amine group can act as a directing group, coordinating to a metal catalyst and bringing it close to a specific C-H bond to facilitate its cleavage and subsequent functionalization. researchgate.net
Challenges and research directions include:
Regioselectivity : A major challenge is controlling which C-H bond is activated. Will the catalyst functionalize the ortho-position of the unsubstituted phenyl ring, or a position on the bromo-substituted ring? Deeper mechanistic studies are needed to understand the factors (catalyst, ligands, solvent) that govern this selectivity.
Kinetic and Spectroscopic Studies : Employing techniques like in situ Raman or IR spectroscopy can allow researchers to observe reaction intermediates as they form. nih.gov These studies, combined with kinetic analysis, can help determine the rate-limiting step and elucidate the catalytic cycle. nih.gov
Isotope Labeling : Using deuterium-labeled substrates can help determine whether C-H bond cleavage is involved in the rate-determining step of a reaction, providing crucial mechanistic insight.
For example, in a hypothetical Rhodium(III)-catalyzed coupling reaction, DFT calculations could predict the most likely C-H bond to be activated, while kinetic isotope effect experiments could confirm if this activation is the slowest step in the process. acs.org
Innovative Applications in Material Science and Advanced Technologies (Contextual)
The unique structure of this compound makes it a promising building block for advanced materials. The bromine atom, in particular, imparts properties that are highly sought after in several technological fields.
Future research should explore its potential in:
Flame Retardants : Brominated organic compounds are highly effective flame retardants. azom.comyoutube.com They function by interrupting the radical chain reactions of combustion in the gas phase. youtube.com this compound could serve as a reactive monomer or additive in polymers like polyurethanes or polyesters to enhance their fire safety.
Pharmaceuticals and Agrochemicals : The diarylmethylamine core is a privileged scaffold in medicinal chemistry, while the bromine atom can enhance a molecule's potency or modify its metabolic profile. This compound could be a key intermediate in the synthesis of novel therapeutic agents or pesticides. samaterials.comicl-industrialproducts.com
Advanced Polymers and Organic Electronics : The presence of both an amine and a bromo-phenyl group allows for orthogonal functionalization, making it a potentially valuable monomer for creating complex, high-performance polymers. Its aromatic structure suggests possible applications in organic light-emitting diodes (OLEDs) or as a ligand for creating metal-organic frameworks (MOFs), although these specific applications require empirical validation.
Table 3: Potential Applications Based on Compound Features
| Feature | Associated Property | Potential Application Area | Research Goal |
|---|---|---|---|
| Bromine Atom | Radical chain interruption. youtube.com | Flame Retardants azom.com | Incorporation into polymer backbones to create inherently flame-retardant materials. |
| Diarylmethylamine Scaffold | Common pharmacophore. | Pharmaceuticals icl-industrialproducts.com | Use as a starting material for the synthesis of new drug candidates. |
| Amine and Bromo Groups | Orthogonal reactivity. | Advanced Polymers | Synthesis of novel co-polymers with tailored electronic or physical properties. |
| Aromatic System | Electronic properties. | Organic Electronics | Investigation as a host material or ligand in OLEDs or other electronic devices. |
Integration of Computational and Experimental Approaches for Rational Design
The "trial-and-error" approach to developing new syntheses and materials is time-consuming and inefficient. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work offers a path toward the rational design of catalysts, reaction pathways, and molecules with desired properties. rsc.orgmdpi.com
This synergistic approach can accelerate progress significantly:
Catalyst Screening : DFT calculations can be used to predict the efficacy of various catalysts for a specific transformation, such as the asymmetric hydrogenation of the corresponding imine. researchgate.net This allows experimental efforts to be focused on only the most promising candidates.
Mechanism Elucidation : Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates that are difficult or impossible to observe experimentally. nih.govpnas.org This is invaluable for understanding selectivity and optimizing reaction conditions. acs.org
Predicting Material Properties : Machine learning models, trained on DFT-computed data, can predict the properties of novel molecules. researchgate.net This could be used to screen virtual libraries of this compound derivatives to identify candidates with optimal CO2 binding enthalpies for capture applications or ideal electronic properties for use in OLEDs. researchgate.net
The future of research on this compound will likely involve a continuous loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models, leading to a much faster pace of discovery. researchgate.net
Table 4: Synergy of Computational and Experimental Methods
| Research Stage | Computational Approach (DFT, ML) | Experimental Approach | Combined Goal |
|---|---|---|---|
| Synthesis Design | Screen virtual catalyst libraries for activity and selectivity. researchgate.net | Synthesize and test top-performing catalysts predicted by theory. | Rational catalyst selection, minimizing experimental effort. |
| Mechanism Study | Calculate reaction pathways and transition state energies. pnas.org | Perform kinetic studies and spectroscopic analysis. nih.gov | Validate the computed mechanism and gain a complete picture of the reaction. |
| Materials Development | Predict electronic/physical properties of designed derivatives. researchgate.net | Synthesize targeted derivatives and measure their properties. | Design novel materials with tailored functionalities from the ground up. |
Q & A
Q. What are the recommended synthetic routes for alpha-(2-Bromophenyl)benzylamine, and what analytical methods validate its purity?
this compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2-bromophenyl isocyanide with benzylamine in dimethylformamide (DMF), followed by purification via silica gel column chromatography. Key steps include:
- Reaction conditions : DMF solvent, ambient temperature, and 12-24 hours of stirring .
- Characterization : ¹H NMR and ¹³C NMR are critical for structural confirmation. For example, ¹H NMR of analogous compounds (e.g., N-Benzyl-N'-(2-bromophenyl)formamidine) shows aromatic proton shifts at δ 7.2–7.8 ppm and methylene protons at δ 4.5–5.0 ppm .
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity.
Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?
- ¹H NMR : The presence of a benzylic methylene group (CH₂NH₂) typically appears as a singlet or multiplet at δ 3.8–4.2 ppm. Ortho-bromine substitution on the phenyl ring splits aromatic protons into distinct doublets (e.g., δ 7.3–7.6 ppm) .
- Mass spectrometry (MS) : The molecular ion peak (M⁺) at m/z 272 (C₁₃H₁₂BrN⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of NH₂ or Br groups) differentiate it from para-substituted isomers .
Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or ethanol.
- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent oxidative degradation. Avoid prolonged exposure to light, as brominated aromatics are prone to photodecomposition .
Advanced Research Questions
Q. How do electronic effects of the 2-bromophenyl group influence the reactivity of benzylamine derivatives in nucleophilic reactions?
The electron-withdrawing bromine atom at the ortho position decreases electron density on the benzylamine nitrogen, reducing nucleophilicity. This is evidenced in reactions with α,β-unsaturated carbonyls:
- 1,2- vs. 1,4-addition : ReactIR spectroscopy and DFT calculations show that steric hindrance from the bromine atom directs selectivity toward 1,4-addition in ketones (e.g., methyl vinyl ketone) rather than 1,2-addition in aldehydes .
- Kinetic studies : Stopped-flow kinetics reveal slower reaction rates compared to unsubstituted benzylamine due to reduced amine basicity .
Q. What methodologies are used to study the binding affinity of this compound with biological targets?
- Hyperpolarized NMR : Competitive binding assays with simultaneous 4-channel detection measure relaxation rate constants (R₂,obs). For example, benzylamine derivatives exhibit higher R₂,obs values than benzamidine, indicating stronger binding to targets like trypsin .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during ligand-protein interactions, with typical dissociation constants (Kd) in the micromolar range .
Q. How does this compound behave in discontinuous buffer systems during electrophoretic separation?
- Migration behavior : In acidic buffers (pH < 7), the protonated amine migrates toward the cathode. Simul 5 software predicts migration distances within ±5% of experimental values, validated via capillary electrophoresis at 10 kV for 600 seconds .
- Buffer optimization : Use 10 mM Bis-Tris propane (pH 7.5) to minimize peak broadening and improve resolution .
Q. What are the herbicidal applications of this compound derivatives, and how are their mechanisms studied?
- Post-emergent herbicides : Derivatives like N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)-benzylamine inhibit acetolactate synthase (ALS) in weeds.
- Field trials : Dose-response studies in winter oilseed rape show 90% weed suppression at 50 g/ha. Mechanism validation involves ALS enzyme assays and in planta chlorophyll fluorescence imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
